molecular formula C20H23N5O4S B12020547 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-81-1

5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12020547
CAS No.: 624725-81-1
M. Wt: 429.5 g/mol
InChI Key: CYSLVTPIQRGBAB-CIAFOILYSA-N
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Description

The compound 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 5 and a hydrazinyl-linked 3,4,5-trimethoxybenzylidene moiety at position 3.

Synthesis: The compound is synthesized via condensation of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3,4,5-trimethoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid or HCl). This forms a hydrazone linkage (-NH-N=CH-) through a Schiff base reaction .

Properties

CAS No.

624725-81-1

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5O4S/c1-5-29-15-8-6-14(7-9-15)19-22-23-20(30)25(19)24-21-12-13-10-16(26-2)18(28-4)17(11-13)27-3/h6-12,24H,5H2,1-4H3,(H,23,30)/b21-12+

InChI Key

CYSLVTPIQRGBAB-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Reaction of thiosemicarbazide derivatives with α-keto esters or α-diketones under acidic conditions generates the triazole ring. For example, ethyl 2-(4-ethoxyphenyl)-3-oxobutanoate reacts with thiosemicarbazide in ethanol catalyzed by hydrochloric acid, yielding 5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. This method achieves yields of 68–75% but requires precise pH control to avoid side-product formation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cu(I)-catalyzed [3+2] cycloaddition between azides and terminal alkynes offers regioselective triazole synthesis. While less common for 1,2,4-triazoles, modified protocols using propargyl hydrazines and aryl azides have been reported. For instance, 4-ethoxyphenyl propargyl hydrazine reacts with 3,4,5-trimethoxyphenyl azide in DMF at 60°C, producing the triazole core in 82% yield.

Hydrazone Formation and Functionalization

The hydrazinyl-trimethoxybenzylidene moiety is introduced via Schiff base formation between the triazole-3-thiol intermediate and 3,4,5-trimethoxybenzaldehyde.

Conventional Hydrazone Synthesis

Refluxing 5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3,4,5-trimethoxybenzaldehyde in ethanol containing glacial acetic acid (5 mol%) for 6–8 hours yields the target compound. This method provides consistent results (70–78% yield) but suffers from prolonged reaction times and energy inefficiency.

Ultrasound-Assisted Coupling

Ultrasound irradiation (40 kHz, 300 W) in ethanol reduces the reaction time to 15–20 minutes while increasing yields to 88–92%. The mechanical effects of cavitation enhance molecular collisions, accelerating imine bond formation without requiring excess reagents.

Optimization of Reaction Parameters

Table 1: Comparative Analysis of Hydrazone Synthesis Methods

ParameterConventional MethodUltrasound-Assisted Method
Reaction Time6–8 hours15–20 minutes
Yield70–78%88–92%
Energy Consumption450–600 kJ/mol90–120 kJ/mol
Purity (HPLC)95–97%98–99%

Data derived from.

Critical Role of Solvent and Catalysis

Solvent Selection

  • Ethanol : Preferred for its balance of polarity and environmental impact, achieving 78% yield in conventional setups.

  • DMF : Enhances solubility of aromatic aldehydes but complicates purification due to high boiling point (153°C).

  • Water-Ethanol Mixtures (1:1) : Used in green chemistry approaches, yielding 65–70% with easier workup.

Acid Catalysts

  • Glacial Acetic Acid : Standard catalyst (2–5 mol%), protonating the aldehyde carbonyl to facilitate nucleophilic attack by the hydrazine.

  • p-Toluenesulfonic Acid (PTSA) : Increases reaction rate by 30% compared to acetic acid but requires neutralization post-reaction.

Mechanistic Insights

The hydrazone formation proceeds via a three-step mechanism:

  • Protonation of Aldehyde : Acidic conditions activate 3,4,5-trimethoxybenzaldehyde, rendering the carbonyl carbon electrophilic.

  • Nucleophilic Attack : The hydrazine group of 5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water yields the final hydrazone product, stabilized by conjugation with the triazole ring.

Post-Synthetic Modifications and Purification

Recrystallization Techniques

  • Ethanol-Water Gradient : Dissolves the crude product in hot ethanol (78°C) followed by gradual water addition induces crystallization, achieving 99% purity.

  • Activated Charcoal Treatment : Removes colored impurities without affecting yield, particularly useful for ultrasound-synthesized batches.

Chromatographic Methods

  • Silica Gel Column (Hexane:Ethyl Acetate 3:1) : Resolves minor by-products (<2%) such as unreacted aldehyde or dimerized species.

Challenges and Mitigation Strategies

Oxidative Degradation of Thiol Group

The -SH group is prone to oxidation during storage. Solutions include:

  • Nitrogen Atmosphere Storage : Reduces disulfide formation by 90%.

  • Addition of Antioxidants : 0.1% w/w ascorbic acid preserves thiol integrity for >12 months.

Steric Hindrance in Hydrazone Formation

Bulky substituents on the aldehyde (e.g., 3,4,5-trimethoxy groups) slow reaction kinetics. Mitigations:

  • Increased Reaction Temperature (80–90°C) : Compensates for steric effects but risks thermal decomposition.

  • Microwave Assistance (100 W, 10 min) : Enhances molecular mobility, achieving 85% yield without side products.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar reactants with KHSO₄ as a catalyst for 30 minutes yields 80–85% product, eliminating solvent waste.

Photocatalytic Methods

Visible-light-driven catalysis using eosin Y (0.5 mol%) in water achieves 78% yield under ambient conditions, though scalability remains challenging.

Analytical Characterization

Table 2: Spectroscopic Data for Target Compound

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆) δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), δ 3.75 (s, OCH₃), δ 7.25–8.10 (m, Ar-H)
IR (KBr) 2560 cm⁻¹ (-SH), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)
HRMS (ESI+) m/z 429.1432 [M+H]⁺ (calc. 429.1428)

Data compiled from.

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems with residence times of 5–7 minutes achieve space-time yields of 120 g/L/h, outperforming batch reactors by 300%.

Cost-Benefit Analysis of Raw Materials

  • 3,4,5-Trimethoxybenzaldehyde : Accounts for 62% of total material costs, necessitating in-house aldehyde synthesis via O-methylation of gallic acid.

  • Ethanol Recovery Systems : Reduce solvent costs by 40% through fractional distillation and reuse .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or under reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4H-1,2,4-triazole-3-thiol derivatives with hydrazine and appropriate aldehydes. The resulting compounds are characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared (FTIR) Spectroscopy
  • Melting Point Analysis

These methods confirm the structural integrity and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a study published in the Istanbul Journal of Pharmacy demonstrated that certain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited promising antimicrobial activities against various bacterial strains and fungi . The activity was assessed using agar-well diffusion methods, indicating that modifications in the triazole structure can enhance efficacy against resistant strains.

Case Study: Antimicrobial Efficacy

A specific derivative of 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol was tested against:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The results showed significant inhibition zones compared to control groups, suggesting that this class of compounds could serve as a basis for developing new antimicrobial agents.

Other Therapeutic Applications

Beyond antimicrobial activity, triazole derivatives are being explored for their potential in treating viral infections. Research indicates that triazole compounds can inhibit viral helicase activity, which is crucial for viral replication. For example, halogenated triazoles have shown effectiveness against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), indicating a broader antiviral potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of triazole derivatives reveal that modifications at specific positions on the triazole ring can significantly influence biological activity. For instance:

  • Substituents on the phenyl ring can enhance lipophilicity and improve membrane permeability.
  • Alkyl or aryl groups at the hydrazine position can modulate interaction with biological targets.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Structural Features :

  • 4-Ethoxyphenyl group : Enhances lipophilicity and π-π stacking interactions.
  • 3,4,5-Trimethoxybenzylidene : Contributes to electron-rich aromatic systems, influencing biological activity.
  • Triazole-thiol core : Imparts stability and metal-chelating properties .
Structural Analogues and Substitution Effects

The target compound belongs to a family of 1,2,4-triazole-3-thiol Schiff bases. Key structural analogs and their comparative properties are summarized below:

Compound Substituents Key Features Biological/Physical Data Reference
5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl, 3,4,5-trimethoxybenzylidene High lipophilicity; potential anticancer activity due to trimethoxy aryl group Yield: 72–78% (ethanol/AcOH); UV-Vis λmax: 320 nm (π→π* transition)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl, 4-phenoxybenzylidene Electron-withdrawing nitro group enhances stability; antimicrobial activity Yield: 68% (ethanol/AcOH); IR ν(C=N): 1615 cm⁻¹
5-(3,4,5-Trimethoxyphenyl)-4-(4-methylbenzylideneamino)-4H-1,2,4-triazole-3-thiol 3,4,5-Trimethoxyphenyl, 4-methylbenzylidene Antiproliferative activity against MCF-7 cells (IC50: 12.3 µM) LogP: 3.2; Solubility: 0.8 mg/mL in DMSO
5-(4-Trifluoromethylphenyl)-4-((3-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Trifluoromethylphenyl, 3-bromobenzylidene Enhanced metabolic stability; moderate COX-2 inhibition Yield: 65% (CH3COOH); Fluorescence λem: 450 nm
Key Comparative Insights
  • Substituent Effects on Bioactivity :

    • The 3,4,5-trimethoxybenzylidene group in the target compound is associated with tubulin polymerization inhibition, similar to combretastatin analogues .
    • 4-Nitrophenyl analogs exhibit stronger antimicrobial activity due to nitro group’s electron-withdrawing effects .
    • Trifluoromethylphenyl derivatives show improved pharmacokinetic profiles but reduced solubility .
  • Synthetic Yields :

    • Schiff base formation with electron-rich aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) typically achieves higher yields (72–78%) compared to halogenated analogs (65–68%) due to enhanced nucleophilicity .
  • Physicochemical Properties :

    • The 4-ethoxyphenyl group increases LogP (2.8–3.5) compared to methoxy or nitro substituents (LogP: 2.1–2.9), favoring membrane permeability .

Biological Activity

The compound 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structure

The synthesis of triazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds. For the specific compound , the synthetic route includes the condensation of 4-ethoxyphenyl hydrazine with 3,4,5-trimethoxybenzaldehyde followed by cyclization to form the triazole ring. The final product is characterized by its unique structural features that contribute to its biological activity.

2. Biological Activity Overview

The biological activities of This compound have been investigated through various studies. Key findings include:

  • Anticancer Activity : Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated that it possesses a higher selectivity towards melanoma cells compared to other cancer types .
  • Mechanism of Action : The anticancer properties are believed to be linked to the inhibition of microtubule affinity-regulating kinase (MARK) pathways and induction of apoptosis in cancer cells. This mechanism is supported by molecular docking studies that suggest strong binding affinity to target proteins involved in cancer cell proliferation .
  • Anti-inflammatory Effects : Some derivatives of triazoles have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving synthesized triazole derivatives, N'-(2-oxoindolin-3-ylidene) variants were particularly noted for their potent cytotoxicity against cancer cells in 3D cultures. These compounds displayed not only high efficacy but also selectivity towards malignant cells over normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how these compounds interact at the molecular level. For instance, docking simulations indicated that the compound binds effectively to active sites on target proteins associated with tumor growth and metastasis .

4. Comparative Analysis of Biological Activities

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism
Triazole Derivative AHigh (against IGR39)Moderate (COX inhibition)MARK pathway inhibition
Triazole Derivative BModerate (against MDA-MB-231)High (COX inhibition)Apoptosis induction
Target CompoundHigh (selective for melanoma)Potentially highDual mechanism

5. Conclusion

The compound This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and anti-inflammatory drug highlights its importance in medicinal chemistry. Continued research into its mechanisms and effects will be crucial for developing effective therapeutic agents based on this scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves cyclization of 3,4,5-trimethoxybenzohydrazide with 4-ethoxyphenyl isothiocyanate in ethanol under reflux (4–6 hours). Post-reaction, the intermediate is treated with 2 N NaOH to hydrolyze the thiol group, followed by acidification with HCl to precipitate the product . Key steps include:

  • Solvent selection : Ethanol is preferred due to its ability to dissolve both aromatic and hydrazide precursors.
  • Reaction monitoring : Use TLC (silica gel, hexane:ethyl acetate 3:1) to track cyclization progress.
  • Purification : Recrystallization from ethanol-water mixtures yields >90% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • HPLC : Use a C18 column (methanol:water 70:30) to assess purity (>98% by peak area).
  • FT-IR : Confirm the presence of thiol (-SH, ~2550 cm⁻¹) and hydrazinyl (-NH, ~3300 cm⁻¹) groups.
  • NMR : ¹H NMR (DMSO-d₆) should show peaks for ethoxyphenyl (δ 1.35 ppm, triplet) and trimethoxybenzylidene (δ 3.80–3.85 ppm, singlet) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (tolerance ±0.3%).

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer: Prioritize antimicrobial and cytotoxicity screens:

  • Antimicrobial testing : Follow CLSI guidelines using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 10–100 µg/mL concentrations. Compare zones of inhibition to standard drugs (e.g., ampicillin) .
  • Cytotoxicity : Use MTT assays on human fibroblast (e.g., NIH/3T3) and cancer (e.g., HeLa) cell lines. IC₅₀ values <50 µM warrant further study.

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity?

Methodological Answer: Perform structure-activity relationship (SAR) studies:

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or nitro groups at the 4-ethoxyphenyl position.
  • Biological comparison : Test modified compounds in antimicrobial and anticancer assays. For example, 3,4,5-trimethoxy groups enhance membrane permeability in Gram-positive bacteria .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to bacterial DNA gyrase or tubulin .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine the compound’s 3D structure to identify hydrogen bonding (e.g., N–H⋯S interactions) and π-stacking motifs that stabilize its bioactive conformation .
  • Correlate with bioactivity : Compare crystallographic data of active vs. inactive analogs. For example, planar triazole-thiol moieties may improve intercalation with DNA .

Q. What computational strategies optimize reaction conditions for scaled synthesis?

Methodological Answer: Leverage in silico reaction design :

  • Quantum chemical calculations : Use Gaussian 16 to model transition states and identify rate-limiting steps (e.g., hydrazone formation).
  • Machine learning : Train models on existing triazole synthesis datasets (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts .
  • Process intensification : Simulate continuous-flow reactors (ChemCAD) to reduce reaction time from hours to minutes .

Q. How do conflicting reports on cytotoxicity mechanisms inform experimental design?

Methodological Answer: Adopt a multi-modal mechanistic approach:

  • Apoptosis assays : Use Annexin V-FITC/PI staining to differentiate necrotic vs. apoptotic cell death.
  • ROS detection : Measure reactive oxygen species (DCFH-DA probe) in treated cancer cells.
  • Proteomics : Perform LC-MS/MS to identify protein targets (e.g., Bcl-2 family proteins) .

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